molecular formula C13H9N5O4 B3953986 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide

Cat. No.: B3953986
M. Wt: 299.24 g/mol
InChI Key: OKNORMALFRSNRP-UHFFFAOYSA-N
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Description

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a chemical compound with the molecular formula C13H9N5O4. It is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzamide .

Scientific Research Applications

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.

    Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

    Medicine: Investigated for potential use in diagnostic imaging and as a marker for certain diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to be used in a variety of applications, particularly in the labeling and imaging of biomolecules. Its unique combination of a benzoxadiazole ring and a benzamide group provides distinct fluorescent properties that are valuable in scientific research .

Properties

IUPAC Name

4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNORMALFRSNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327724
Record name 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372499-39-3
Record name 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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